1-(4-Butoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Butoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a butoxyphenyl group and a piperazinylphenyl group linked through a urea moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Butoxyphenyl Intermediate: The synthesis begins with the preparation of 4-butoxyaniline, which is then reacted with an appropriate isocyanate to form the butoxyphenyl urea intermediate.
Formation of the Piperazinylphenyl Intermediate: Separately, 2-(3-oxopiperazin-1-yl)aniline is synthesized through the reaction of piperazine with a suitable aromatic aldehyde or ketone.
Coupling Reaction: The final step involves the coupling of the butoxyphenyl urea intermediate with the piperazinylphenyl intermediate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization, distillation, and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Butoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Butoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(4-Butoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea
- 1-(4-Ethoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea
- 1-(4-Propoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea
Uniqueness
1-(4-Butoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea is unique due to the presence of the butoxy group, which imparts specific lipophilicity and steric properties. These characteristics can influence the compound’s reactivity, biological activity, and overall performance in various applications compared to its analogs with different alkoxy groups.
Properties
IUPAC Name |
1-(4-butoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-2-3-14-28-17-10-8-16(9-11-17)23-21(27)24-18-6-4-5-7-19(18)25-13-12-22-20(26)15-25/h4-11H,2-3,12-15H2,1H3,(H,22,26)(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVXJFAKWDYDOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2N3CCNC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.